Posaconazole-glucuronide
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Overview
Description
Posaconazole is a triazole antifungal medication that is widely used to treat invasive infections caused by Candida and Aspergillus species in severely immunocompromised patients. It is also employed as a preventive measure in individuals at high risk of contracting such infections. Posaconazole works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting fungal cell growth and replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: Posaconazole is synthesized through a multi-step process involving several key intermediates. The synthesis typically begins with the preparation of a tetrahydrofuran-based intermediate, which is then subjected to various chemical transformations, including halogenation, hydroxylation, and triazole ring formation. The final product is obtained through purification and crystallization steps .
Industrial Production Methods: Industrial production of posaconazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as spray drying and solid dispersion technology to enhance the solubility and bioavailability of the drug. The final product is formulated into oral suspensions, tablets, or intravenous solutions for clinical use .
Chemical Reactions Analysis
Types of Reactions: Posaconazole undergoes various chemical reactions, including:
Oxidation: Posaconazole can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Although less common, reduction reactions can also occur, altering the chemical structure of posaconazole.
Substitution: Posaconazole can undergo substitution reactions, particularly involving the triazole ring and the piperazine moiety
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include derivatives with modifications in the piperazine central ring and the triazole and triazolone side chains .
Scientific Research Applications
Posaconazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triazole antifungal agents and their chemical properties.
Biology: Investigated for its effects on fungal cell growth and replication, as well as its interactions with other cellular components.
Medicine: Extensively used in clinical settings for the treatment and prevention of invasive fungal infections in immunocompromised patients. .
Mechanism of Action
Posaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. By binding to the heme cofactor of the enzyme, posaconazole disrupts the close packing of acyl chains of phospholipids, impairing the functions of membrane-bound enzyme systems such as ATPase and enzymes of the electron transport system. This inhibition leads to the accumulation of methylated sterol precursors and ultimately disrupts fungal cell growth and replication .
Comparison with Similar Compounds
Itraconazole: Another triazole antifungal with a similar mechanism of action but a narrower spectrum of activity.
Fluconazole: A widely used triazole antifungal with good activity against Candida species but limited efficacy against molds.
Voriconazole: A triazole antifungal with a broad spectrum of activity, including efficacy against Aspergillus species, but with a different safety profile compared to posaconazole
Posaconazole’s unique chemical structure, including its tetrahydrofuran center and long side chain, contributes to its enhanced potency and broader spectrum of activity compared to other triazole antifungals .
Properties
CAS No. |
697751-82-9 |
---|---|
Molecular Formula |
C43H50F2N8O10 |
Molecular Weight |
876.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H50F2N8O10/c1-3-35(26(2)62-41-38(56)36(54)37(55)39(63-41)40(57)58)53-42(59)52(25-48-53)31-7-5-29(6-8-31)49-14-16-50(17-15-49)30-9-11-32(12-10-30)60-20-27-19-43(61-21-27,22-51-24-46-23-47-51)33-13-4-28(44)18-34(33)45/h4-13,18,23-27,35-39,41,54-56H,3,14-17,19-22H2,1-2H3,(H,57,58)/t26-,27+,35-,36-,37-,38+,39-,41+,43-/m0/s1 |
InChI Key |
RMRMLQCGGXZVLN-OPXQCEFMSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OC[C@H]6C[C@](OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F |
Canonical SMILES |
CCC(C(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F |
Origin of Product |
United States |
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